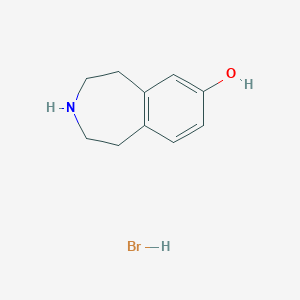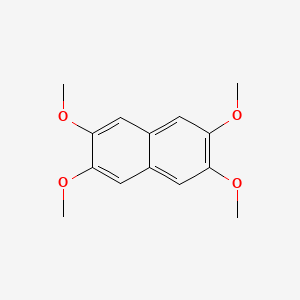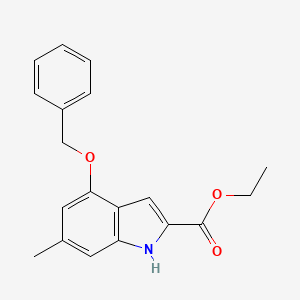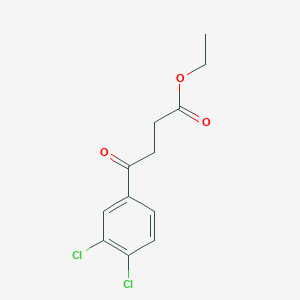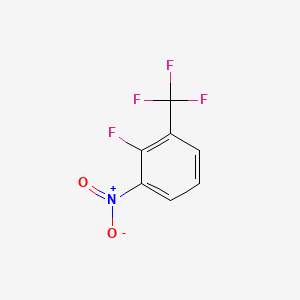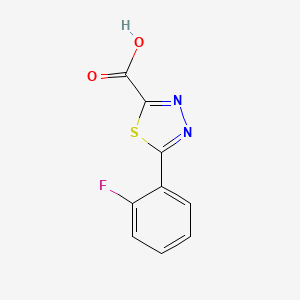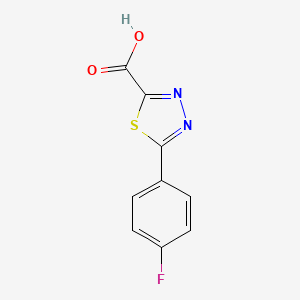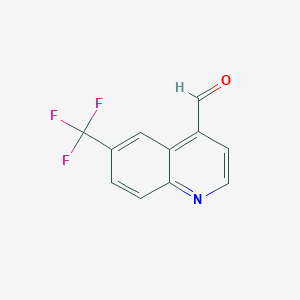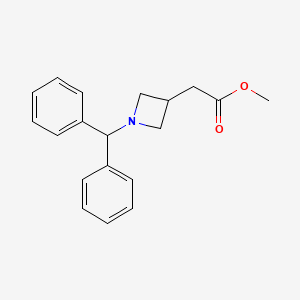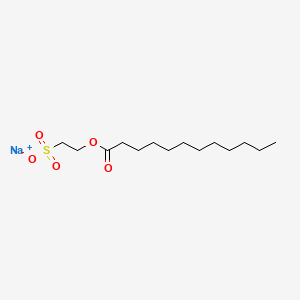
Sodium 2-(dodecanoyloxy)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Sodium 2-(dodecanoyloxy)ethanesulfonate is C14H27NaO5S . Its InChI Code is 1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.42 . It is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Wissenschaftliche Forschungsanwendungen
Energy Storage and Batteries
Sodium 2-(dodecanoyloxy)ethanesulfonate, as a sodium-based compound, has implications in energy storage technologies, particularly in the context of sodium-ion batteries. These batteries are seen as a potential alternative to lithium-ion counterparts due to sodium's abundance and lower cost. Research focuses on electrode materials, electrolytes, and the mechanisms of sodium storage, aiming to enhance the performance, cost-effectiveness, and energy density of sodium-ion batteries for applications in large-scale electric energy storage, such as renewable energy systems and smart grids (Pan, Hu, & Chen, 2013).
Corrosion and Material Science
The interaction of sodium with various materials, particularly in environments like supercritical carbon dioxide and liquid sodium, is crucial for developing next-generation nuclear power production processes. Research in this area aims to understand the corrosion mechanisms of metals in these conditions, which is essential for the design of microchannel heat exchangers and other components in nuclear reactors. This understanding helps in enhancing the efficiency, safety, and longevity of nuclear power systems (Moore & Conboy, 2012).
Environmental Applications
This compound's relevance extends to environmental applications, particularly in the context of bioremediation. The compound's biodegradation is explored through the use of SDS-degrading bacteria, aiming to remediate the pollutant's impact on water bodies and soils. This research is critical for developing efficient systems for mitigating the environmental toxicity of surfactants like sodium dodecyl sulfate, highlighting the potential for microbial interventions in pollution control (Muhamad, Ahmad, & Yasid, 2017).
Food Industry and Health
In the food industry, the role of sodium compounds, including this compound, in salt and sodium reduction strategies is examined. Reducing sodium intake is linked to lower risks of hypertension and cardiovascular diseases. Research in this area explores alternative sodium salts and flavor enhancers to maintain food safety, taste, and shelf-life while addressing public health concerns related to high sodium consumption (Taormina, 2010).
Safety and Hazards
The safety information available indicates that Sodium 2-(dodecanoyloxy)ethanesulfonate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-(dodecanoyloxy)ethanesulfonate involves the reaction of 2-(dodecanoyloxy)ethanesulfonyl chloride with sodium hydroxide.", "Starting Materials": [ "2-(dodecanoyloxy)ethanesulfonyl chloride", "Sodium hydroxide" ], "Reaction": [ "Add 2-(dodecanoyloxy)ethanesulfonyl chloride to a flask", "Add sodium hydroxide to the flask and stir the mixture", "Heat the mixture to 50-60°C for 2-3 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain Sodium 2-(dodecanoyloxy)ethanesulfonate" ] } | |
| 7381-01-3 | |
Molekularformel |
C14H28NaO5S |
Molekulargewicht |
331.43 g/mol |
IUPAC-Name |
sodium;2-dodecanoyloxyethanesulfonate |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |
InChI-Schlüssel |
ASWMWKKTSMFBCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |
| 7381-01-3 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


